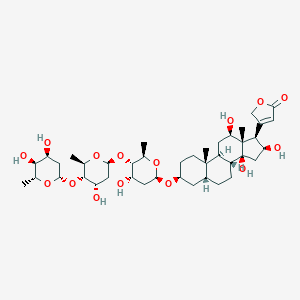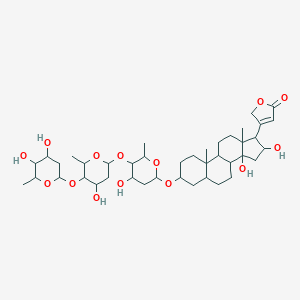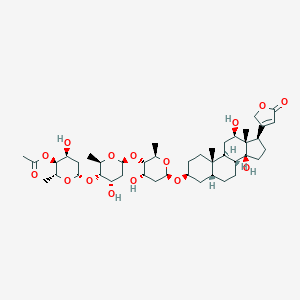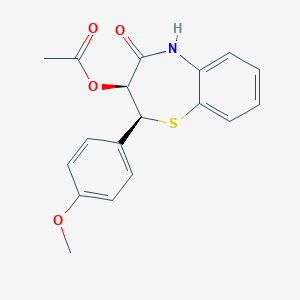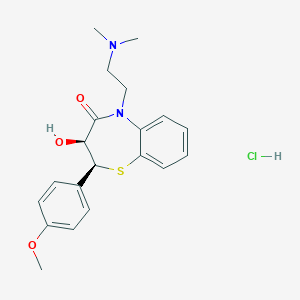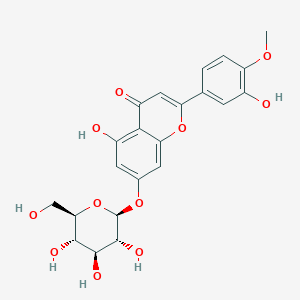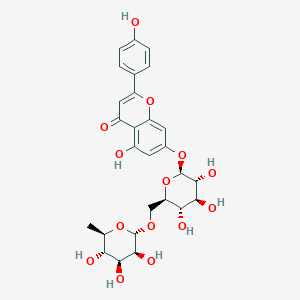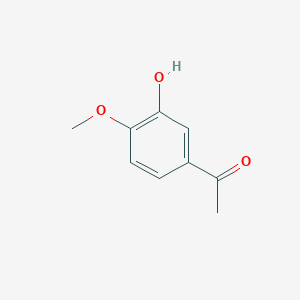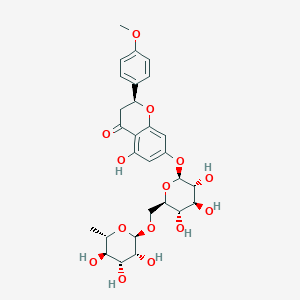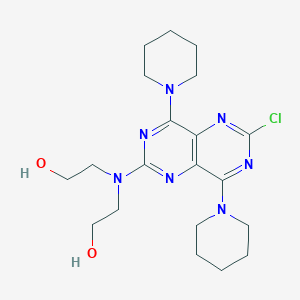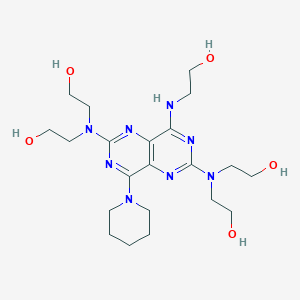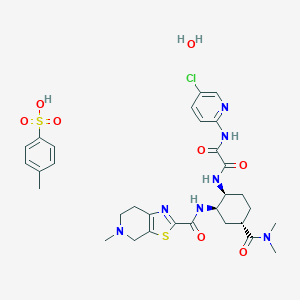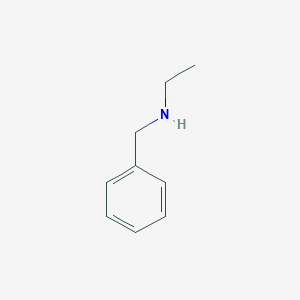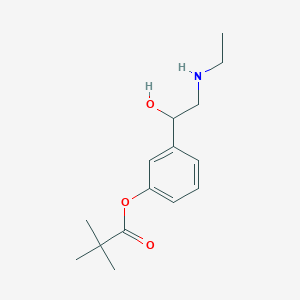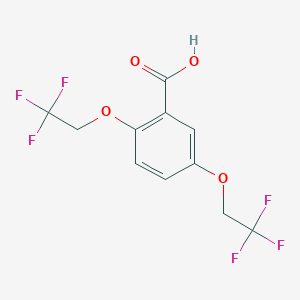
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
Vue d'ensemble
Description
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid, with the molecular formula C11H8F6O4, is a chemical compound . It is used as a chlorinating agent that can be used with other reagents to form chlorides . It is also used as an oxidant in the Friedel-Crafts acylation reaction .
Molecular Structure Analysis
The molecular structure of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid consists of a benzoic acid core with two 2,2,2-trifluoroethoxy groups attached at the 2 and 5 positions . The SMILES string for this compound isOC(=O)c1cc(OCC(F)(F)F)ccc1OCC(F)(F)F . Chemical Reactions Analysis
This compound is known to react with potassium hydride to produce potassium chloride and hydrogen gas . It is also used as an oxidant in the Friedel-Crafts acylation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid include its molecular weight of 318.17 and its solid form . Its InChI key isYPGYLCZBZKRYQJ-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Application in Antiglioma Agents
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
“2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid” is used in the synthesis of new 1,3-Thiazolidine-4-one derivatives, which are being vetted as AURKA and VEGFR-2 inhibitor antiglioma agents .
Methods of Application or Experimental Procedures
The bioactivity of 1,3-thiazolidin-4-one derivatives with a 2,5-bis(2,2,2-trifluoroethoxy) phenyl moiety was computationally developed and evaluated. The synthesized thiazolidin-4-one derivatives have their chemical structures characterized using a variety of methods, including nuclear magnetic resonance (NMR) (1H and 13C), high-resolution mass spectrometry (HRMS), and Fourier transform infrared (FTIR) radiation .
Results or Outcomes
A human glioblastoma cancer cell line (LN229) was used to investigate the purified derivatives’ antiglioma cancer efficacy. Thiazolidin-4-one derivatives 5b, 5c, and 5e were discovered to have the best efficacy against glioblastoma cells out of all of these compounds. The derivatives 5b, 5c, and 5e were determined to have respective IC50 values of 9.48, 12.16, and 6.43 g/mL .
Application in Synthesis of 1,3,4-Oxadiazoles
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
“2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid” is used in the synthesis of 1,3,4-Oxadiazoles, which are screened for their in vitro cytotoxic efficacy against the LN229 Glioblastoma cell line .
Methods of Application or Experimental Procedures
The newly synthesized 1,3,4-Oxadiazoles were screened for their in vitro cytotoxic efficacy against the LN229 Glioblastoma cell line .
Results or Outcomes
From the cytotoxic assay, the compounds 5b, 5d, and 5m were taken for colony formation assay and tunnel assay have shown significant cell apoptosis by damaging the DNA of cancer cells .
Application in Lithium Metal Batteries
Specific Scientific Field
This application falls under the field of Electrochemistry .
Summary of the Application
“2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid” is used as an additive in the carbonate electrolyte of lithium metal batteries (LMBs). It forms a dense and conductive macromolecular protective film on the NCM811 cathode and lithium metal anode during initial cycles, preventing electrode contact with the electrolyte .
Methods of Application or Experimental Procedures
The additive is introduced directly into the carbonate electrolyte. This additive forms a protective film on the NCM811 cathode and lithium metal anode during the initial cycles, preventing electrode contact with the electrolyte .
Results or Outcomes
Adding 3 wt% 2,5BTBA, the Li/NCM811 battery retains a high capacity of 150.60 mA h g −1 and 89.41% retention after 700 cycles at 0.5C, maintaining an average Coulomb efficiency of 99.13% .
Application in Scientific Research and Development
Specific Scientific Field
This application falls under the field of Chemical Research .
Summary of the Application
“2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid” is used in scientific research and development, particularly in the synthesis of new chemical compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary greatly depending on the specific research context. In general, it involves using “2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid” as a reagent or precursor in chemical reactions .
Results or Outcomes
The outcomes can also vary greatly depending on the specific research context. In general, it can lead to the synthesis of new chemical compounds, which can have various potential applications .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGYLCZBZKRYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371111 | |
| Record name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | |
CAS RN |
35480-52-5 | |
| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35480-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035480525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID4JP01L3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


